Melting Point Differential: 4,4'-Diacetylbiphenyl vs. 4,4'-Disubstituted Analogs as a Function of Intermolecular Forces
The melting point of 4,4'-diacetylbiphenyl (193–195 °C) is substantially higher than that of its closest hydrocarbon analog, 4,4'-dimethylbiphenyl (118–120 °C) . It is also higher than the carcinogenic 4,4'-diaminobiphenyl (benzidine, 127–128 °C) [1] and the mono-acetyl analog 4-acetylbiphenyl (152–155 °C) . This property, driven by strong dipole-dipole interactions of the acetyl carbonyls and extended π-stacking of the biphenyl core, is a key differentiator for high-temperature polycondensation reactions where monomer volatility and premature sublimation must be controlled.
| Evidence Dimension | Melting point (capillary, lit.) |
|---|---|
| Target Compound Data | 193–195 °C |
| Comparator Or Baseline | 4,4'-Dimethylbiphenyl (mp 118–120 °C); 4,4'-Diaminobiphenyl (mp 127–128 °C); 4-Acetylbiphenyl (mp 152–155 °C); 1,4-Diacetylbenzene (mp 111–113 °C) |
| Quantified Difference | Δmp ≈ +75 °C vs. 4,4'-dimethylbiphenyl; Δmp ≈ +66 °C vs. 4,4'-diaminobiphenyl; Δmp ≈ +40 °C vs. 4-acetylbiphenyl; Δmp ≈ +82 °C vs. 1,4-diacetylbenzene |
| Conditions | Sealed capillary, literature values sourced from authoritative chemical databases (ChemicalBook, CAS Common Chemistry) |
Why This Matters
A higher melting point directly correlates with reduced monomer sublimation during high-temperature polycondensation (e.g., Yamazaki phosphorylation for polyamides), leading to better stoichiometric control and higher molecular weight polymers.
- [1] NCBI PubChem. 4,4'-Diaminobiphenyl (Benzidine) Compound Summary. View Source
